molecular formula C31H23N3O3 B14973334 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-methylphenyl)isoquinolin-1(2H)-one

4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-methylphenyl)isoquinolin-1(2H)-one

Cat. No.: B14973334
M. Wt: 485.5 g/mol
InChI Key: DHYIGLNUDPWYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[4-(BENZYLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an oxadiazole ring, a benzyloxyphenyl group, and a dihydroisoquinolinone moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(BENZYLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(BENZYLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

4-{3-[4-(BENZYLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[4-(BENZYLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{3-[4-(BENZYLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE apart is its combination of the oxadiazole ring and dihydroisoquinolinone moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C31H23N3O3

Molecular Weight

485.5 g/mol

IUPAC Name

2-(4-methylphenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one

InChI

InChI=1S/C31H23N3O3/c1-21-11-15-24(16-12-21)34-19-28(26-9-5-6-10-27(26)31(34)35)30-32-29(33-37-30)23-13-17-25(18-14-23)36-20-22-7-3-2-4-8-22/h2-19H,20H2,1H3

InChI Key

DHYIGLNUDPWYBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.